Cas no 110110-76-4 (3-hydroxypyridine-2,5-dicarboxylic acid)

3-Hydroxypyridine-2,5-dicarboxylic acid is a heterocyclic organic compound featuring both hydroxyl and dicarboxylic acid functional groups on a pyridine backbone. This structure imparts unique chelating and coordination properties, making it valuable in metal-organic framework (MOF) synthesis and catalysis. Its dual carboxyl groups enable versatile binding modes with metal ions, while the hydroxyl group enhances solubility and reactivity in aqueous systems. The compound is also of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its stability and functional group diversity make it a useful intermediate in organic synthesis and material science applications.
3-hydroxypyridine-2,5-dicarboxylic acid structure
110110-76-4 structure
Product Name:3-hydroxypyridine-2,5-dicarboxylic acid
CAS No:110110-76-4
MF:C7H5NO5
MW:183.118302106857
MDL:MFCD28665865
CID:1190805
PubChem ID:13725884
Update Time:2025-06-09

3-hydroxypyridine-2,5-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-Pyridinedicarboxylic acid, 3-hydroxy-
    • 3-hydroxypyridine-2,5-dicarboxylic acid
    • EN300-19586554
    • SCHEMBL19857450
    • 3-hydroxypyridine-2,5-dicarboxylicacid
    • 110110-76-4
    • MDL: MFCD28665865
    • Inchi: 1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13)
    • InChI Key: HOXZFUSLUWKEQZ-UHFFFAOYSA-N
    • SMILES: OC1C(C(=O)O)=NC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 183.01675
  • Monoisotopic Mass: 183.01677226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 107.72

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Additional information on 3-hydroxypyridine-2,5-dicarboxylic acid

Introduction to 3-hydroxypyridine-2,5-dicarboxylic acid (CAS No. 110110-76-4)

3-hydroxypyridine-2,5-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 110110-76-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic dicarboxylic acid derivative has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry and drug development. The compound’s unique pyridine core, combined with hydroxyl and carboxyl functional groups, positions it as a valuable scaffold for synthesizing bioactive molecules.

The structural configuration of 3-hydroxypyridine-2,5-dicarboxylic acid encompasses a pyridine ring substituted at the 3-position with a hydroxyl group (-OH) and at the 2- and 5-positions with carboxyl groups (-COOH). This arrangement imparts distinct chemical reactivity, making it a promising candidate for further functionalization. The presence of both hydroxyl and carboxyl groups allows for diverse chemical transformations, including esterification, amidation, and condensation reactions, which are pivotal in the synthesis of complex organic molecules.

In recent years, 3-hydroxypyridine-2,5-dicarboxylic acid has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as intermediates in the development of novel therapeutic agents. For instance, modifications of this scaffold have led to compounds with antimicrobial, anti-inflammatory, and anticancer properties. The pyridine moiety is particularly noteworthy, as it is a common structural feature in many biologically active drugs, contributing to interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 3-hydroxypyridine-2,5-dicarboxylic acid is its role in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials that have applications in gas storage, separation technologies, and catalysis. The carboxyl groups in this compound can act as ligands for metal ions, facilitating the assembly of complex structures with tailored properties. Recent advancements in MOF chemistry have highlighted the importance of functionalized pyridine derivatives like 3-hydroxypyridine-2,5-dicarboxylic acid in designing highly efficient and selective materials.

The pharmaceutical industry has also shown interest in 3-hydroxypyridine-2,5-dicarboxylic acid due to its potential as a precursor for drug candidates. For example, researchers have investigated its derivatives as kinase inhibitors, which are critical in targeted cancer therapies. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the dicarboxylic acid functionality allows for further derivatization into esters or amides, expanding the range of possible pharmacophores.

Another area where 3-hydroxypyridine-2,5-dicarboxylic acid has found utility is in the field of bioconjugation chemistry. Its ability to undergo selective reactions with biomolecules such as peptides and proteins makes it an excellent candidate for developing probes and imaging agents. These conjugates have applications in diagnostic assays and therapeutic interventions, particularly where targeted delivery is required. The versatility of this compound underscores its significance in advancing both academic research and industrial applications.

From an environmental perspective,3-hydroxypyridine-2,5-dicarboxylic acid has been examined for its role in green chemistry initiatives. Its derivatives can be synthesized using environmentally benign methods,reducing the ecological footprint of pharmaceutical production processes。Efforts to develop sustainable synthetic routes highlight the compound’s importance not only from a chemical standpoint but also from an ethical and environmental one。

The future prospects of 3-hydroxypyridine-2,5-dicarboxylic acid are promising,with ongoing research uncovering new applications across multiple disciplines。As synthetic methodologies continue to evolve,the potential for novel derivatives expands,opening doors to innovative solutions in medicine,materials science,and beyond。The compound’s unique structural features make it a cornerstone in modern chemical research,continuing to inspire breakthroughs that benefit society。

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